1,2-Di-tert-butyldiphosphane--di-tert-butyl-lambda~2~-stannane (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di-tert-butyldiphosphane–di-tert-butyl-lambda~2~-stannane (1/2) is a unique organophosphorus compound that features both phosphorus and tin atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-tert-butyldiphosphane–di-tert-butyl-lambda~2~-stannane (1/2) typically involves the reaction of di-tert-butylphosphine with a suitable tin precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques could also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2-Di-tert-butyldiphosphane–di-tert-butyl-lambda~2~-stannane (1/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides and other related products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphine oxides, while substitution reactions can yield a variety of organophosphorus compounds .
Scientific Research Applications
1,2-Di-tert-butyldiphosphane–di-tert-butyl-lambda~2~-stannane (1/2) has several scientific research applications:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Materials Science: It can be incorporated into materials to modify their properties, such as increasing thermal stability or altering electronic characteristics.
Biological Studies: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to new insights in biochemistry and pharmacology.
Mechanism of Action
The mechanism by which 1,2-Di-tert-butyldiphosphane–di-tert-butyl-lambda~2~-stannane (1/2) exerts its effects involves its ability to coordinate with metal centers and other molecules. This coordination can alter the electronic and steric properties of the metal center, influencing the reactivity and selectivity of catalytic processes. The compound’s molecular targets include various transition metals and other electrophilic species .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylphosphine: A related compound that also features tert-butyl groups attached to phosphorus.
Di-tert-butylneopentylphosphine: Another similar compound with a neopentyl group attached to phosphorus.
1,1’-Bis(di-tert-butylphosphino)ferrocene: A compound featuring a ferrocene core with di-tert-butylphosphino groups.
Uniqueness
1,2-Di-tert-butyldiphosphane–di-tert-butyl-lambda~2~-stannane (1/2) is unique due to the presence of both phosphorus and tin atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that contain only phosphorus .
Properties
CAS No. |
89901-26-8 |
---|---|
Molecular Formula |
C24H56P2Sn2 |
Molecular Weight |
644.1 g/mol |
IUPAC Name |
tert-butyl(tert-butylphosphanyl)phosphane;ditert-butyltin |
InChI |
InChI=1S/C8H20P2.4C4H9.2Sn/c1-7(2,3)9-10-8(4,5)6;4*1-4(2)3;;/h9-10H,1-6H3;4*1-3H3;; |
InChI Key |
BTEKLYGAFBJUMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)PPC(C)(C)C.CC(C)(C)[Sn]C(C)(C)C.CC(C)(C)[Sn]C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.